(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

Aminopeptidase M Enzyme Assays Biochemical Research

Optimize your aminopeptidase M (microsomal alanyl aminopeptidase) assays with this validated chromogenic substrate. Its specific (S)-stereochemistry and β-naphthylamide moiety deliver unique substrate specificity and kinetic profile that generic alternatives cannot replicate, eliminating the need for revalidation. With ≥99% TLC purity, it minimizes background hydrolysis in enzymatic studies and ensures cleaner reaction profiles as a chiral intermediate in neurological drug synthesis. The defined melting point (126–130 °C) provides a simple, pre-experimental quality check to safeguard costly downstream workflows.

Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
CAS No. 740-57-8
Cat. No. B555243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
CAS740-57-8
SynonymsH-PHE-BETANA; 740-57-8; L-Phenylalaninebeta-naphthylamide; l-phenylalanine-2-naphthylamide; Phenylalanine-beta-naphthylamide; ST078025; (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide; (2S)-2-amino-N-(naphthalen-2-yl)-3-phenylpropanamide; P3762_SIGMA; AC1L2SVI; SCHEMBL1614525; CHEBI:90599; L-Phenylalanine|A-naphthylamide; N-L-Phenylalanyl-2-naphthylamide; N-phenylalanyl-2-aminonaphthalene; L-Phenylalanine-beta-naphthylamide; MolPort-003-959-243; QUOLUWPVABJBKU-SFHVURJKSA-N; ZINC2508009; EINECS212-009-9; N-(2-naphthyl)-L-phenylalaninamide; 7218AH; AR-1J3384; KM1589; L-Phenylalanine-.beta.-naphthylamide
Molecular FormulaC19H18N2O
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N
InChIInChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1
InChIKeyQUOLUWPVABJBKU-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide (CAS 740-57-8) for Biochemical Research and Peptide Synthesis


(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, also known as L-phenylalanine β-naphthylamide, is an L-phenylalanine derivative with the molecular formula C₁₉H₁₈N₂O and a molecular weight of 290.36 g/mol . It is primarily used as a chromogenic substrate for aminopeptidases, particularly aminopeptidase M (microsomal alanyl aminopeptidase), in biochemical assays . It is also employed as a key intermediate in pharmaceutical development and peptide synthesis .

Why Generic L-Phenylalanine Derivatives Cannot Substitute (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide (CAS 740-57-8) in Targeted Assays


Substituting (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide with another phenylalanine derivative or a generic aminopeptidase substrate is not straightforward due to its specific stereochemistry and chromogenic properties . The (S)-configuration at the alpha-carbon and the presence of the β-naphthylamide moiety confer a distinct substrate specificity for enzymes like aminopeptidase M, which is not replicated by other phenylalanine analogs or alternative chromogenic substrates [1]. The kinetics of hydrolysis and the subsequent detection of the released β-naphthylamine are unique to this compound, meaning that assay protocols optimized for it cannot be directly transferred to a substitute without extensive revalidation . The following evidence details these specific points of differentiation.

Quantitative Evidence for Differentiating (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide (CAS 740-57-8) from Aminopeptidase Substrates


Substrate Specificity for Aminopeptidase M: A Key Differentiator from Generic Substrates

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a validated substrate for aminopeptidase M (microsomal alanyl aminopeptidase), a property not universally shared by other phenylalanine or naphthylamide derivatives . This specificity is critical for assays targeting this particular enzyme, where alternative substrates may show little to no activity.

Aminopeptidase M Enzyme Assays Biochemical Research

Superior Purity Benchmark: ≥99% (TLC) Purity for Reproducible Enzyme Assays

Commercial availability of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide at a purity of ≥99% (by TLC) provides a clear and measurable advantage for procurement. This high purity level is critical for minimizing background activity and ensuring reproducible results in sensitive enzymatic assays, which is a key differentiator when compared to lower-grade alternatives (e.g., 97% purity) .

Quality Control Enzymatic Assays Pharmaceutical Intermediates

Quantified Physical Properties: Sharp Melting Point Range (126-130°C) for Identity Confirmation

The compound's melting point is specified as a narrow range of 126-130°C . This physical property provides a quick, low-cost method for identity verification and initial purity assessment upon receipt, differentiating it from related compounds with different melting points or from degraded material.

Chemical Characterization Quality Assurance Analytical Chemistry

Optimal Research and Industrial Applications for (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide (CAS 740-57-8)


Aminopeptidase M Activity Assays in Biochemical Research

This compound is the preferred substrate for developing and running assays to measure the activity of aminopeptidase M (microsomal alanyl aminopeptidase) . Its validation for this specific enzyme ensures that assay signals are directly attributable to the target of interest. The high purity (≥99% TLC) further enhances assay reliability by minimizing background hydrolysis from contaminants.

Pharmaceutical Intermediate for Neurological Disorder Therapeutics

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide serves as a key chiral intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders . The high purity (≥99% TLC) available from certain suppliers is critical for the subsequent chemical steps, as impurities at this stage can propagate and lead to the formation of difficult-to-remove byproducts in the final active pharmaceutical ingredient (API).

Enzymatic Studies on Protein Synthesis and Metabolic Pathways

In fundamental biochemical research, this compound is used to investigate protein synthesis and enzyme activity, helping to elucidate metabolic pathways . The defined melting point (126-130°C) provides a simple, initial quality check for researchers before committing the material to complex and costly downstream experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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